molecular formula C10H8F3N3 B13050411 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 416860-47-4

2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B13050411
CAS No.: 416860-47-4
M. Wt: 227.19 g/mol
InChI Key: MIDRTCBNFUTJDG-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocycles with broad pharmacological applications, including anticancer, antiviral, and kinase inhibitory activities . The compound 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine features a bicyclic scaffold with a cyclopropyl group at position 2 and a trifluoromethyl (-CF₃) group at position 6. These substituents confer unique physicochemical properties:

  • Cyclopropyl at position 2 enhances metabolic stability by restricting rotational freedom and reducing susceptibility to oxidative metabolism.
  • Trifluoromethyl at position 7 increases lipophilicity, improving membrane permeability and target binding affinity .

This compound’s structural versatility makes it a promising candidate for drug discovery, particularly in oncology and inflammation .

Properties

CAS No.

416860-47-4

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)8-3-4-14-9-5-7(6-1-2-6)15-16(8)9/h3-6H,1-2H2

InChI Key

MIDRTCBNFUTJDG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=CC=NC3=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a trifluoromethyl-substituted pyrazole derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acids in the active site, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Analysis

Key structural variations among pyrazolo[1,5-a]pyrimidines involve substituent positions (2, 5, 7) and functional groups (alkyl, aryl, halogen, CF₃). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidines
Compound Name Substituents (Positions) Molecular Formula Key Properties/Biological Activity Reference
2-Cyclopropyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine 2: Cyclopropyl; 7: CF₃ C₁₀H₈F₃N₃ High lipophilicity; kinase inhibition potential
2-Cyclopropyl-7-methyl-5-CF₃-pyrazolo[1,5-a]pyrimidine 2: Cyclopropyl; 5: CF₃; 7: CH₃ C₁₁H₁₀F₃N₃ Reduced lipophilicity vs. 7-CF₃ analog
5-(4-Fluorophenyl)-2-methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine 2: CH₃; 5: 4-F-C₆H₄; 7: CF₃ C₁₄H₉F₄N₃ Aryl group enhances π-π stacking; anticancer activity
3-(Trifluoromethyl)phenyl-substituted analog (Pir-11-5c) 3: CF₃-C₆H₄; 7: NH₂ C₁₈H₁₅F₃N₆ Improved PDE4 inhibition (200-fold potency increase)
5-(3,5-Dimethoxyphenyl)-2-isopropyl-pyrazolo[1,5-a]pyrimidin-7-one 2: iPr; 5: 3,5-(OCH₃)₂-C₆H₃; 7: O C₁₈H₂₀N₃O₃ Electron-withdrawing groups enhance kinase selectivity

Structural Conformation and Hydrogen Bonding

Evidence from crystallographic studies (e.g., cyclopenta[g]pyrazolo[1,5-a]pyrimidines) highlights that substituents influence molecular conformation and intermolecular interactions:

  • Hydrogen bonding : Aryl substituents at position 5 (e.g., 4-fluorophenyl) promote planar conformations, facilitating interactions with target proteins .

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